molecular formula C7H8N2O B026760 4-(1-nitrosoethylidene)-1H-pyridine CAS No. 107445-21-6

4-(1-nitrosoethylidene)-1H-pyridine

Cat. No.: B026760
CAS No.: 107445-21-6
M. Wt: 136.15 g/mol
InChI Key: GROZUESHXQOJFW-UHFFFAOYSA-N
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Description

4-(1-Nitrosoethylidene)-1H-pyridine is a nitrogen-containing heterocyclic compound characterized by the presence of a nitroso group attached to an ethylidene moiety, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-nitrosoethylidene)-1H-pyridine typically involves the nitrosation of an appropriate precursor. One common method is the oxidation of hydroxylamines or the reduction of nitro compounds. For instance, the nitrosation of an ethylidene-substituted pyridine can be achieved using nitrous acid, which is generated in situ from sodium nitrite and a mineral acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Nitrosoethylidene)-1H-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro compounds, amines, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(1-Nitrosoethylidene)-1H-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-nitrosoethylidene)-1H-pyridine involves its interaction with nucleophiles and electrophiles due to the presence of the nitroso group. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 4-(1-Nitrosoethylidene)-1H-pyridine is unique due to its specific structural arrangement, which combines the reactivity of the nitroso group with the stability and versatility of the pyridine ring. This combination allows for a wide range of chemical transformations and applications that are not easily achievable with other nitroso compounds .

Properties

IUPAC Name

(NE)-N-(1-pyridin-4-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJWWTXSMXGPMI-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-99-6
Record name 4-ACETYLPYRIDINE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-nitrosoethylidene)-1H-pyridine
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Reactant of Route 6
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